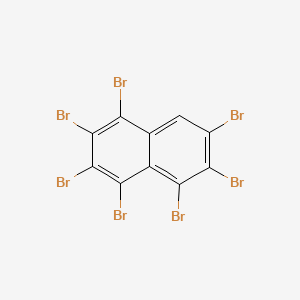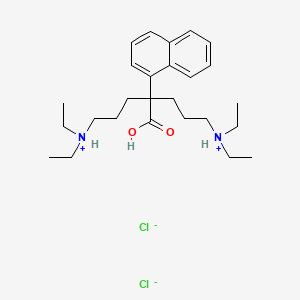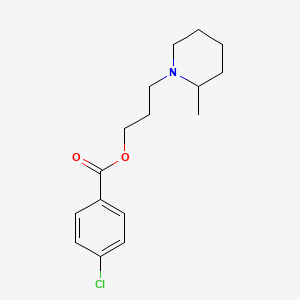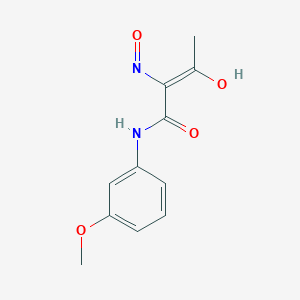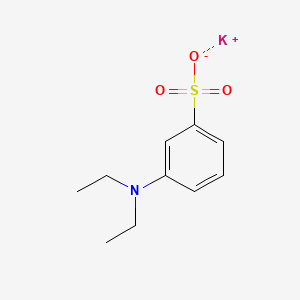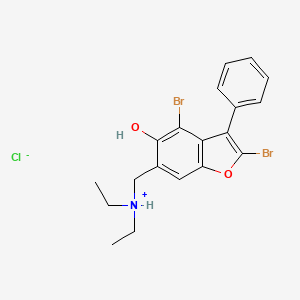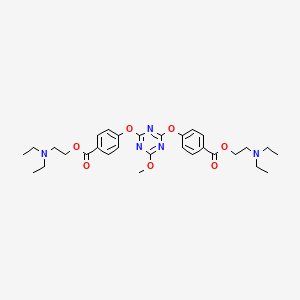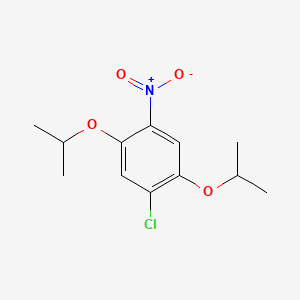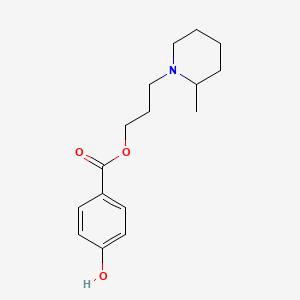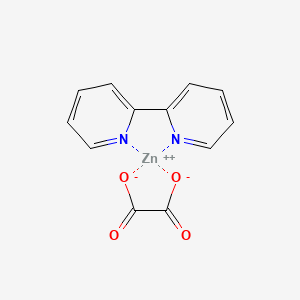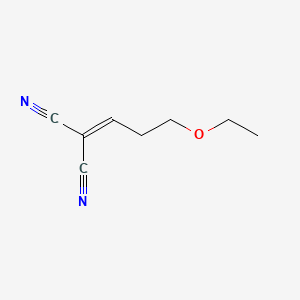
Ethoxypropylidene malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethoxypropylidene malononitrile is an organic compound with the molecular formula C8H10N2O. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethoxypropylidene malononitrile can be synthesized through the reaction of ethyl cyanoacetate with formaldehyde in the presence of a base. The reaction typically involves heating the mixture under reflux conditions to ensure the completion of the reaction.
Industrial Production Methods: In an industrial setting, the compound is produced using similar synthetic routes but on a larger scale. The process involves the use of reactors that can handle higher volumes and temperatures, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: Ethoxypropylidene malononitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) can substitute the cyano groups.
Major Products Formed:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Results in the formation of primary amines.
Substitution: Leads to the formation of various cyano-substituted compounds.
Aplicaciones Científicas De Investigación
Ethoxypropylidene malononitrile is used in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:
Chemistry: As a building block for synthesizing more complex organic compounds.
Biology: Studying enzyme inhibition and protein interactions.
Medicine: Investigating potential therapeutic agents for various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
Ethoxypropylidene malononitrile is similar to other cyano-substituted compounds such as cyanoacetic acid and malononitrile. its unique ethoxypropylidene group provides distinct chemical properties that differentiate it from these compounds. The presence of the ethoxy group enhances its reactivity and stability, making it a valuable compound in various applications.
Comparación Con Compuestos Similares
Cyanoacetic acid
Malononitrile
Ethyl cyanoacetate
Acrylonitrile
Propiedades
Número CAS |
63917-12-4 |
|---|---|
Fórmula molecular |
C8H10N2O |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
2-(3-ethoxypropylidene)propanedinitrile |
InChI |
InChI=1S/C8H10N2O/c1-2-11-5-3-4-8(6-9)7-10/h4H,2-3,5H2,1H3 |
Clave InChI |
JMFNOHLRDCIMAU-UHFFFAOYSA-N |
SMILES canónico |
CCOCCC=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methylphenyl)-10-[10-(4-methyl-N-(4-propan-2-ylphenyl)anilino)anthracen-9-yl]-N-(4-propan-2-ylphenyl)anthracen-9-amine](/img/structure/B15347245.png)
